2-Benzotriazolyl-phenol-13C6
Description
Theoretical Foundations and Significance of Stable Isotope Tracers in Mechanistic Chemistry
Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its non-radioactive (stable) isotopes. Common isotopes used in this practice include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). The core principle behind this method is that the isotopic substitution does not significantly alter the chemical properties or reactivity of the compound, but it does impart a distinct, measurable mass difference. This mass difference allows researchers to track the fate of specific atoms or entire molecules through complex chemical reactions and biological processes.
The significance of stable isotope tracers in mechanistic chemistry is profound. By strategically placing an isotopic label on a reactant, chemists can follow its path to product formation, thereby elucidating reaction intermediates, transition states, and rate-limiting steps. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are central to these investigations. MS detects the mass difference between the labeled and unlabeled compounds, while NMR can identify the precise location of the isotope within the molecular structure. This dual capability provides unambiguous evidence for proposed reaction mechanisms.
In quantitative analysis, stable isotope-labeled compounds are considered the gold standard for use as internal standards. When analyzing a sample, a known quantity of the isotope-labeled analog of the target analyte is added. Because the labeled standard has virtually identical chemical and physical properties (e.g., extraction efficiency, chromatographic retention time, and ionization response) to the unlabeled analyte, it can be used to correct for sample loss during preparation and for variations in instrument response. This isotope-dilution mass spectrometry (IDMS) approach enables highly accurate and precise quantification, which is critical in fields ranging from drug metabolism to environmental monitoring. researchgate.netnih.gov
Table 1: Common Stable Isotopes in Chemical Research
| Isotope | Natural Abundance (%) | Detection Method(s) | Key Application(s) |
|---|---|---|---|
| Carbon-13 (¹³C) | ~1.1% | Mass Spectrometry, NMR | Tracer for metabolic pathways, quantitative internal standard |
| Deuterium (²H) | ~0.015% | Mass Spectrometry, NMR | Studying kinetic isotope effects, metabolic fate studies |
| Nitrogen-15 (¹⁵N) | ~0.37% | Mass Spectrometry, NMR | Protein and nucleic acid structure, tracing nitrogen sources |
| Oxygen-18 (¹⁸O) | ~0.20% | Mass Spectrometry | Elucidating reaction mechanisms involving water or oxygen |
Overview of Benzotriazole (B28993) Derivative Research in Contemporary Environmental and Analytical Sciences
Benzotriazoles and their derivatives are a class of synthetic heterocyclic compounds widely used in industrial and consumer products. A particularly important subgroup is the phenolic benzotriazoles, which are characterized by a benzotriazole structure linked to a substituted phenol (B47542) ring. epa.govepa.gov These compounds are highly effective ultraviolet (UV) absorbers, capable of converting UV radiation into harmless thermal energy, thus protecting materials from photodegradation. chemicalbook.com This property has led to their extensive use as UV stabilizers in a vast array of products, including plastics, automotive coatings, polyurethanes, elastomers, adhesives, and sealants. chemicalbook.comwikipedia.orgsigmaaldrich.com
The widespread production and use of phenolic benzotriazoles have resulted in their emergence as environmental contaminants of concern. nih.gov Due to their chemical stability and persistence, they are not completely removed during wastewater treatment processes and are now frequently detected in various environmental compartments, including rivers, lakes, groundwater, and sediments. ntnu.nohereon.de Studies have documented the presence of compounds like Octrizole, UV-328, and others in environmental samples, indicating their potential for long-range transport and accumulation. epa.govwikipedia.orghereon.de
Their high lipophilicity (propensity to dissolve in fats) suggests a potential for bioaccumulation in aquatic organisms, which could lead to biomagnification through the food web. wikipedia.org Consequently, a significant body of research in environmental and analytical science is focused on monitoring the occurrence of these compounds, understanding their environmental fate, and assessing their potential ecological impact. nih.govntnu.no The development of sensitive and reliable analytical methods is crucial for accurately quantifying their concentrations in complex environmental matrices and for studying their degradation pathways, which can include both photochemical and biological processes. researchgate.netnih.gov
Rationale for Dedicated Academic Inquiry on 2-Benzotriazolyl-phenol-13C6: A Methodological and Mechanistic Imperative
The dedicated academic and commercial interest in 2-Benzotriazolyl-phenol-¹³C₆ does not stem from a need to understand the properties of the labeled compound itself. Rather, its synthesis and availability represent a critical methodological and mechanistic imperative for the accurate study of its unlabeled analogue, 2-(2H-Benzotriazol-2-yl)phenol, and related phenolic benzotriazole contaminants. The unlabeled parent compound is a known environmental pollutant, and understanding its concentration and behavior requires highly precise analytical tools.
The primary rationale for the use of 2-Benzotriazolyl-phenol-¹³C₆ is its role as an ideal internal standard for isotope dilution mass spectrometry (IDMS). researchgate.net When quantifying trace levels of pollutants in complex samples such as wastewater, sediment, or biological tissues, significant variability can be introduced during sample extraction, cleanup, and instrumental analysis. By adding a known amount of the ¹³C-labeled standard to the sample at the beginning of the workflow, any losses or fluctuations that affect the native analyte will equally affect the labeled standard. nih.gov Because the mass spectrometer can distinguish between the analyte and the standard based on their mass difference, the ratio of their signals can be used to calculate the original concentration of the analyte with exceptional accuracy and precision, effectively canceling out matrix effects and procedural errors. researchgate.netntnu.no
This approach is fundamental for:
Regulatory Compliance and Environmental Monitoring: Generating reliable, reproducible, and legally defensible data on the levels of phenolic benzotriazoles in the environment.
Mechanistic Studies: Accurately tracing the degradation and transformation of the parent compound in laboratory and field studies. Without precise quantification, determining reaction kinetics and transformation product formation rates is impossible. researchgate.net
Exposure and Risk Assessment: Providing high-quality analytical data required to accurately assess human and ecological exposure to these contaminants. nih.gov
Therefore, the synthesis and use of 2-Benzotriazolyl-phenol-¹³C₆ is not an end in itself, but a vital means to an end, enabling rigorous scientific investigation into a class of widespread environmental pollutants.
Scope and Objectives of Academic Research into this compound
The scope of academic research involving 2-Benzotriazolyl-phenol-¹³C₆ is centered on its application as an analytical tool to facilitate the study of its non-labeled, environmentally relevant counterparts. The research objectives are therefore primarily methodological and investigatory.
Primary Research Objectives:
Development and Validation of Advanced Analytical Methods: A key objective is to use 2-Benzotriazolyl-phenol-¹³C₆ to develop and validate robust, sensitive, and selective analytical methods, typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Research focuses on optimizing extraction techniques (e.g., solid-phase extraction), chromatographic separation, and mass spectrometric detection to achieve low limits of quantification (LOQ) for the target unlabeled phenolic benzotriazoles in various matrices. nih.govnih.govresearchgate.net
Accurate Environmental Quantification: A major application is in environmental monitoring campaigns to accurately determine the concentration and distribution of 2-(2H-Benzotriazol-2-yl)phenol and its derivatives in water, soil, sediment, and biota. The use of the ¹³C₆-labeled standard ensures the high quality of the data generated in these large-scale studies. hereon.de
Elucidation of Fate and Transformation Pathways: Researchers use 2-Benzotriazolyl-phenol-¹³C₆ as an internal standard in studies designed to understand what happens to phenolic benzotriazoles in the environment. This includes investigating their biodegradation by microorganisms in wastewater treatment plants, their photodegradation in surface waters, and their metabolism in organisms. researchgate.netnih.gov
Support for Toxicological and Kinetic Studies: In toxicological research and pharmacokinetic studies, the labeled standard is essential for accurately measuring the concentrations of the parent compound and its metabolites in biological fluids like plasma and urine. This allows for a precise understanding of the absorption, distribution, metabolism, and excretion (ADME) of these substances. nih.govnih.govresearchgate.net
Table 2: Illustrative Physicochemical Properties of a Phenolic Benzotriazole (UV-328) and its Labeled Analogue
| Property | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) | 2-(2H-Benzotriazol-2-yl-d4)-4,6-di-tert-pentylphenol (UV-328-d4) |
|---|---|---|
| CAS Number | 25973-55-1 wikipedia.org | N/A (Custom Synthesis) nih.gov |
| Molecular Formula | C₂₂H₂₉N₃O wikipedia.org | C₂₂H₂₅D₄N₃O nih.gov |
| Molar Mass | 351.49 g/mol wikipedia.org | ~355.51 g/mol |
| Melting Point | 80-86 °C wikipedia.org | Essentially Unchanged |
| Water Solubility | 0.17 ± 0.07 µg/L (25 °C) wikipedia.org | Essentially Unchanged |
| Log Kₒw | 7.93 wikipedia.org | Essentially Unchanged |
| Primary Use | UV Stabilizer in plastics chemicalbook.comwikipedia.org | Internal Standard for quantitative analysis nih.gov |
Properties
Molecular Formula |
C₆¹³C₆H₉N₃O |
|---|---|
Molecular Weight |
217.18 |
Synonyms |
2-(2-Hydroxyphenyl)benzotriazole13C6; 2-(2H-Benzotriazol-2-yl)phenol13C6; 2-(2’-Hydroxyphenyl)-2H-benzotriazole13C6; 2-(2’-Hydroxyphenyl)benzotriazole13C6; 2-(o-Hydroxyphenyl)-2H-benzotriazole13C6; 2-(o-Hydroxyphenyl)benzotriazole13C6; CGL 90013C6 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for 2 Benzotriazolyl Phenol 13c6
Precursor Synthesis and Carbon-13 Enrichment Techniques
The foundational step in the synthesis is the preparation of a phenol (B47542) molecule where six of the carbon atoms in the aromatic ring are the 13C isotope.
The synthesis of 13C-labeled phenols can be approached through various methods. One modern strategy involves a [5+1] cyclization reaction. uchicago.educhemrxiv.orgchemrxiv.org This method allows for the rapid incorporation of carbon isotopes into the ipso carbon of phenols. uchicago.educhemrxiv.orgchemrxiv.org The process typically starts with a 1,5-dibromo-1,4-pentadiene precursor which, after a lithium-halogen exchange, reacts with a 13C-labeled carbonate ester to form the 1-13C-labeled phenol. uchicago.educhemrxiv.orgchemrxiv.org To achieve a fully 13C6-labeled phenolic ring, a starting material that is already enriched with 13C would be necessary. Economical sources of carbon-13, such as potassium carbonate, can be used to prepare the necessary labeled synthons. uchicago.edu
Another approach could involve starting with a commercially available 13C6-labeled benzene (B151609) and functionalizing it to produce the desired phenolic precursor.
The synthesis of the unlabeled 2-Benzotriazolyl-phenol provides a reference for the final coupling step. A common method is the diazo coupling route. This process typically involves the following steps:
Diazotization: An o-nitroaniline is treated with nitrous acid to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with a phenol derivative in an alkaline solution to create an azo intermediate.
Reductive Cyclization: The azo group is subsequently reduced and cyclized to form the benzotriazole (B28993) ring.
An alternative approach involves the acid-catalyzed condensation of o-aminophenol derivatives with other precursors at high temperatures, often using polyphosphoric acid (PPA) to facilitate the cyclization.
Regiospecific Isotopic Labeling Procedures for 2-Benzotriazolyl-phenol-13C6
Achieving site-specific labeling is crucial for many applications of isotopically labeled compounds.
For this compound, the goal is to have all six carbons of the phenol ring labeled. This is typically achieved by using a starting material that is already fully labeled, such as [13C6]-phenol. The subsequent reaction to attach the benzotriazole group would then be performed on this labeled precursor.
Recent advances in organic synthesis have provided methods for the core-labeling of phenols, allowing for the specific placement of a 13C isotope at the ipso-carbon (the carbon attached to the hydroxyl group). uchicago.educhemrxiv.orgchemrxiv.orgresearchgate.net While this is for a single label, the principle of building the ring with labeled carbons is central. For a fully labeled phenol ring, one would typically start with a precursor like [13C6]-benzene and convert it to [13C6]-phenol through established industrial processes such as the cumene (B47948) process or direct oxidation, adapted for a lab scale with labeled materials.
In any isotopic labeling synthesis, optimizing reaction conditions is critical to maximize the yield and ensure high isotopic purity. This involves careful control of temperature, reaction time, and stoichiometry of reactants. For the final coupling of the [13C6]-phenol with the benzotriazole precursor, reaction conditions would be fine-tuned to ensure efficient conversion without loss of the expensive labeled fragment. The choice of solvent and catalyst is also crucial. For instance, in the synthesis of related benzoxazoles, high-boiling-point, aprotic nonpolar solvents like toluene (B28343) have been found to be optimal, with specific temperature requirements for the reaction to proceed efficiently. acs.org
The purification of the final product, this compound, would likely be achieved through column chromatography to separate it from any unlabeled or partially labeled byproducts, ensuring high isotopic enrichment.
Advanced Reaction Mechanisms in the Formation of this compound
The formation of the 2-benzotriazolyl-phenol structure involves complex reaction mechanisms. The specific mechanism depends on the synthetic route chosen.
In the reductive cyclization pathway, the key step is the intramolecular reaction that forms the triazole ring. This is often preceded by the reduction of a nitro group on the phenylazo-phenol intermediate to an amino group, which then attacks one of the azo nitrogen atoms, leading to cyclization and subsequent aromatization to the stable benzotriazole ring system.
The photophysical properties of 2-hydroxyphenyl-benzotriazoles are based on an excited-state intramolecular proton transfer (ESIPT). Upon UV absorption, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring. researchgate.net This process is key to their function as UV stabilizers. The degradation of these compounds can involve oxidation of the alkyl side chains on the phenol moiety. researchgate.net
Mechanistic Pathways of Benzotriazolyl Moiety Introduction
The formation of the 2-(2H-benzotriazol-2-yl)phenol structure involves two primary stages: the synthesis of the benzotriazole core and its subsequent attachment to the phenol ring.
The synthesis of the benzotriazole core typically begins with the reaction of o-phenylenediamine (B120857) with sodium nitrite (B80452) in an acidic medium. atamankimya.com This process forms a diazonium salt intermediate, which then undergoes an intramolecular cyclization to yield the benzotriazole ring system. atamankimya.com
Once the benzotriazole core is formed, it is coupled with the phenol. The attachment specifically to the N2 position of the benzotriazole ring is a key challenge due to the existence of two tautomeric forms of benzotriazole, which can lead to mixtures of N1- and N2-substituted products. d-nb.info The mechanism for introducing the benzotriazolyl group onto the phenol can proceed through several pathways, often dictated by the reaction conditions and the specific reagents employed.
One common pathway involves a condensation reaction between a benzotriazole derivative and the phenol. This generally occurs in the presence of a base to facilitate the attachment of the phenolic group to the benzotriazole ring. brsmeas.org Mechanistic studies on related reactions, such as the interaction of peptide-coupling agents with alcohols, suggest that the reaction does not proceed through direct displacement. Instead, intermediates like phosphonium (B103445) or tosylate derivatives of the alcohol (or phenol in this case) are formed, which then react with a benzotriazolyloxy anion (BtO−) generated in situ. beilstein-journals.org
Transition-metal catalysis offers an alternative and more selective approach. d-nb.info Rhodium-catalyzed coupling reactions, for example, have been explored for the N-selective functionalization of benzotriazoles with allenes. d-nb.infoacs.org In these systems, the regioselectivity (N1 vs. N2) can be controlled by the choice of phosphine (B1218219) ligands on the rhodium center. d-nb.info Computational studies using Density Functional Theory (DFT) have shown that the reaction begins with the oxidative addition of the benzotriazole N-H bond to the Rh(I) complex, with different tautomers leading to distinct pathways. d-nb.info Although this specific methodology was developed for allenes, it highlights a key mechanistic principle: the use of transition metal catalysts can steer the substitution to the desired nitrogen atom through controlled oxidative addition and reductive elimination steps, a pathway potentially adaptable for coupling with phenols.
| Pathway | Key Intermediates/Steps | Controlling Factors | Potential Outcome |
|---|---|---|---|
| Classical Condensation | Diazonium salt cyclization; Base-facilitated phenol coupling. atamankimya.combrsmeas.org | Reaction temperature, base strength. | Potential for mixture of N1 and N2 isomers. |
| Peptide-Coupling Reagent Analogy | Formation of activated phenol derivatives (e.g., tosylates); Reaction with in-situ generated BtO−. beilstein-journals.org | Choice of coupling agent (e.g., BOP, Bt-OTs). beilstein-journals.org | Reaction proceeds via activated intermediates rather than direct displacement. beilstein-journals.org |
| Transition-Metal Catalysis (e.g., Rhodium) | Oxidative addition of N-H bond to metal center; Reductive elimination. d-nb.info | Choice of metal catalyst and ligand (e.g., JoSPOphos vs. DPEphos for Rh). d-nb.info | High regioselectivity for N1 or N2 substitution. d-nb.infoacs.org |
Role of Catalysis in Labeled Compound Synthesis Methodologies
Catalysis is integral to the efficient synthesis of complex isotopically labeled molecules like this compound. Catalysts play a role both in the construction of the 13C6-labeled phenol ring and in the subsequent coupling reaction.
The synthesis of the 13C6-phenol precursor is the most critical step for isotopic incorporation. While commercially available [13C6]-phenol can be used as a starting material, its synthesis from simpler carbon sources relies heavily on catalytic methods. nih.gov A recently developed core-labeling strategy enables the synthesis of 1-13C labeled phenols via a formal [5+1] cyclization. chemrxiv.orguchicago.educhemrxiv.orgacs.org This method utilizes a 1,5-dibromo-1,4-pentadiene precursor which, upon lithium-halogen exchange, reacts with a 13C-labeled carbonate ester like dibenzyl carbonate-[carbonyl-13C]. chemrxiv.orguchicago.edu While this method as described produces a mono-labeled phenol, the principle of building the aromatic ring around a labeled carbon synthon is a powerful strategy. Adapting this to use a fully labeled pentadiene precursor derived from a source like [13C6]-benzene could theoretically produce the desired [13C6]-phenol.
Another catalytic approach involves the direct synthesis of phenols from aryl halides using nitrous oxide (N2O) as an oxygen atom source. nih.gov This process is catalyzed by a Nickel complex with bipyridine-based ligands and proceeds through the insertion of an oxygen atom from N2O into a Ni-C bond under mild conditions. nih.gov This represents a fundamentally different C-O bond-forming strategy from traditional methods and could be applied to a [13C6]-aryl halide to generate the labeled phenol. nih.gov
Once the [13C6]-phenol is obtained, its coupling to the benzotriazole can be facilitated by catalysis to ensure high yield and correct regioselectivity. As mentioned previously, rhodium-based catalysts are effective for the selective N-alkylation of benzotriazoles. d-nb.info Furthermore, palladium-catalyzed reactions are widely used in C-N bond formation. Stille-type couplings, for instance, have been successfully employed to synthesize various derivatives starting from [13C6]-phenol, demonstrating the utility of catalytic cross-coupling reactions with these labeled precursors. nih.gov Heterogeneous catalysts, such as palladium on alumina (B75360) (Pd/Al2O3), are also used in transformations of phenol derivatives, such as selective hydrogenation, further underscoring the broad role of catalysis in this area of chemistry. acs.org
| Catalytic System | Reaction Type | Labeled Substrate/Synthon | Relevance to Target Compound |
|---|---|---|---|
| n-BuLi | [5+1] Cyclization via Lithium-Halogen Exchange chemrxiv.orguchicago.edu | Dibenzyl carbonate-[carbonyl-13C] uchicago.eduacs.org | Core-labeling method to construct a 13C-labeled phenol ring from precursors. chemrxiv.orgchemrxiv.org |
| Ni-complex with bipyridine ligands | Phenol synthesis from Aryl Halide + N2O nih.gov | Aryl Halide (e.g., [13C6]-bromobenzene) | Novel catalytic C-O bond formation to potentially create [13C6]-phenol. nih.gov |
| [Rh(DPEphos)Cl]2 | N2-selective Allene Coupling d-nb.infoacs.org | Benzotriazole | Demonstrates catalytic control of regioselectivity in C-N bond formation at the benzotriazole core. d-nb.info |
| Palladium Catalysts | Stille-type Coupling nih.gov | [13C6]-Phenol nih.gov | Established method for functionalizing 13C6-labeled phenols. nih.gov |
Advanced Characterization Techniques for 2 Benzotriazolyl Phenol 13c6 Purity and Isotopic Enrichment
Spectroscopic Methodologies for Structural Elucidation and Isotopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure and isotopic composition of 2-Benzotriazolyl-phenol-13C6.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR for Isotopic Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules and is particularly crucial for assessing the isotopic purity of labeled compounds. For this compound, a combination of 1H, 13C, and 2D NMR experiments is employed.
¹³C NMR: Carbon-13 NMR is the most direct method for determining the position and extent of isotopic labeling. In the ¹³C NMR spectrum of this compound, the signals corresponding to the six carbon atoms of the phenol (B47542) ring will be significantly enhanced due to the ¹³C enrichment. The low natural abundance of ¹³C (1.1%) means that in an unlabeled compound, these signals are relatively weak. The dramatic increase in intensity for the six specific carbons of the phenol ring confirms the successful incorporation of the ¹³C isotopes at the desired positions. The absence of significant enhancement for other carbon signals confirms the regioselectivity of the labeling. The isotopic enrichment can be quantified by comparing the integrals of the enriched signals to those of the non-enriched carbons or to an internal standard.
2D NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to further confirm the structural assignment and the precise location of the ¹³C labels. HSQC correlates the signals of directly attached ¹H and ¹³C atoms, allowing for unambiguous assignment of the protons attached to the labeled phenol ring. HMBC provides correlations between protons and carbons over two or three bonds, which helps to confirm the connectivity of the entire molecule and verify that the labeling has not induced any structural rearrangements. Studies on related benzotriazole (B28993) structures have utilized various multinuclear NMR techniques to confirm their structures. nih.govresearchgate.net
Table 1: Representative NMR Data for 2-Benzotriazolyl-phenol Moiety
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1' (Phenol) | - | ~150-160 (Enhanced) |
| C2' (Phenol) | ~7.0-7.2 | ~115-120 (Enhanced) |
| C3' (Phenol) | ~7.3-7.5 | ~128-130 (Enhanced) |
| C4' (Phenol) | ~7.0-7.2 | ~120-125 (Enhanced) |
| C5' (Phenol) | ~7.3-7.5 | ~128-130 (Enhanced) |
| C6' (Phenol) | ~7.0-7.2 | ~115-120 (Enhanced) |
| Benzotriazole Protons | ~7.8-8.2 | - |
| Benzotriazole Carbons | - | ~110-145 |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. The key indicator for this compound is the significant enhancement of the phenolic carbon signals.
Mass Spectrometry (MS) Applications: High-Resolution MS and Isotope Ratio MS for Quantitative Analysis
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, making it ideal for the analysis of isotopically labeled molecules.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound, the expected molecular weight will be approximately 6 atomic mass units higher than its unlabeled counterpart due to the six ¹³C atoms. HRMS can confirm this mass shift with high accuracy, providing strong evidence for the successful labeling. The isotopic pattern of the molecular ion cluster in the mass spectrum will also be significantly different from the natural abundance pattern, with the M+6 peak being the most abundant. This technique is crucial for confirming the identity and isotopic enrichment of the target compound.
Isotope Ratio Mass Spectrometry (IRMS): While HRMS confirms the mass of the enriched molecule, IRMS is a specialized technique used to determine the precise ratio of isotopes (e.g., ¹³C/¹²C) in a sample. This provides a highly accurate and quantitative measure of the isotopic enrichment. By comparing the isotope ratio of the this compound sample to a standard with a known isotope ratio, the exact percentage of ¹³C incorporation can be determined. This is critical for applications where the labeled compound is used as an internal standard for quantification. Isotopic ratio outlier analysis, an LC-MS-based strategy, can also be employed to distinguish biological signals from artifacts by using samples labeled with different percentages of ¹³C. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands corresponding to the functional groups present. These include the O-H stretch of the phenol group (typically a broad band around 3200-3500 cm⁻¹), C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretches of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-O stretching of the phenol (around 1200 cm⁻¹). orgchemboulder.com The spectrum can be compared to that of an unlabeled standard to confirm that the synthesis and labeling process did not alter the fundamental chemical structure. While the ¹³C labeling may cause very subtle shifts in the vibrational frequencies of the phenol ring, these are often too small to be easily resolved.
Table 2: Key Vibrational Spectroscopy Bands for 2-Benzotriazolyl-phenol
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
|---|---|---|
| O-H Stretch (Phenol) | 3200-3500 (broad) | - |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aromatic C=C Stretch | 1400-1600 | 1580-1620 |
| C-O Stretch (Phenol) | ~1200 | - |
Note: These are general ranges and can be influenced by the specific molecular environment.
Chromatographic Techniques for Compound Purity and Impurity Profiling
Chromatographic methods are essential for separating the target compound from any impurities, including starting materials, byproducts, and isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be used to identify and quantify any volatile impurities that may be present from the synthesis. The sample is vaporized and separated on a GC column based on boiling point and polarity. The separated components then enter the mass spectrometer for detection and identification. This method is particularly useful for detecting residual solvents or starting materials. The use of high-resolution mass spectrometry with GC can aid in the structural characterization of unknown impurities. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species
LC-MS is the premier technique for the analysis of non-volatile and thermally labile compounds like this compound. acs.org It is widely used for purity assessment and impurity profiling of phenolic benzotriazoles. nih.govfigshare.comnih.gov
Purity Assessment: A reversed-phase HPLC method, often using a C18 column, is typically employed to separate the this compound from any non-volatile impurities. The area of the main peak in the chromatogram relative to the total area of all peaks provides a measure of the compound's purity.
Impurity Profiling: The high sensitivity and selectivity of the mass spectrometer detector allow for the detection and identification of impurities even at very low levels. By analyzing the mass-to-charge ratio and fragmentation patterns of the impurity peaks, it is often possible to deduce their structures. This is crucial for understanding the reaction pathways and for ensuring the quality of the final product. Tandem MS (LC-MS/MS) can be used to further fragment impurity ions, providing more detailed structural information. nih.gov The combination of ¹³C-isotopic labeling and mass spectrometry offers a powerful approach to analyze metabolic flux in situ. nih.gov
Table 3: Typical LC-MS Parameters for Analysis of Phenolic Benzotriazoles
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727) with formic acid |
| Flow Rate | 0.3-0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS Detector | High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap) |
Note: These parameters are illustrative and require optimization for specific applications.
Supercritical Fluid Chromatography (SFC) Methodologies
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of a wide range of chemical compounds, offering several advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster analysis times, reduced organic solvent consumption, and unique selectivity. researchgate.netacs.org For polar molecules like phenolic benzotriazoles, SFC provides a robust method for assessing purity.
The primary mobile phase in SFC is typically supercritical carbon dioxide (scCO₂), which has a polarity similar to hexane. nih.gov To elute more polar compounds such as this compound, organic solvents, known as modifiers, are added to the scCO₂. Short-chain alcohols like methanol are the most commonly used modifiers due to their ability to increase the mobile phase's polarity and elution strength. nih.gov For the analysis of acidic phenolic compounds, which can exhibit poor peak shapes due to interactions with the stationary phase, the addition of a small amount of an acidic additive to the modifier is often necessary to ensure sharp, symmetrical peaks. nih.gov
The selection of an appropriate stationary phase is also critical for achieving optimal separation. While standard C18 columns are widely used in reversed-phase LC, they may not be the most suitable for SFC separation of phenolics. nih.gov Polar stationary phases are often preferred for pharmaceutical and related compounds in SFC. bohrium.com The high efficiency of modern SFC systems, often utilizing columns packed with sub-2 µm particles, allows for rapid and high-resolution separations, making it an ideal technique for high-throughput purity assessments in a drug development setting. bohrium.comchromatographyonline.com
Below is an example of a typical SFC method for the purity analysis of a phenolic benzotriazole compound.
| Parameter | Condition |
|---|---|
| Instrumentation | Ultra Performance Convergence Chromatography (UPC²) System |
| Column | Polar Stationary Phase (e.g., Diol), 100 x 3.0 mm, 1.8 µm |
| Mobile Phase A | CO₂ |
| Mobile Phase B (Modifier) | Methanol with 0.2% Formic Acid |
| Gradient | 5% to 40% B over 3 minutes |
| Flow Rate | 1.5 mL/min |
| Back Pressure | 1500 psi (10.3 MPa) |
| Column Temperature | 40 °C |
| Detection | Photodiode Array (PDA) at 254 nm |
| Injection Volume | 1 µL |
Elemental Analysis and Isotopic Abundance Determination Techniques
Following purification, it is essential to confirm the elemental composition and determine the level of isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this characterization.
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental formula of a compound. hovione.com For isotopically labeled compounds, MS is crucial for confirming the incorporation of the stable isotopes and quantifying the enrichment level. By comparing the mass spectra of the labeled compound with its unlabeled analogue, the number and location of the ¹³C atoms can be verified. HRMS provides accurate mass measurements, which are essential for determining the elemental composition of the molecule with high confidence. hovione.com
Isotope Dilution Mass Spectrometry is a powerful quantitative technique that utilizes stable isotope-labeled compounds as internal standards to achieve highly accurate measurements in complex matrices. unimi.it Techniques such as Isotopic Ratio Outlier Analysis (IROA), which is an LC-MS-based stable isotope labeling strategy, can be employed to differentiate real compounds from artifacts and provide an accurate estimate of molecular formulae by analyzing characteristic isotopic patterns. nih.gov
The table below illustrates the expected mass spectral data for unlabeled and ¹³C₆-labeled 2-Benzotriazolyl-phenol.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ Ion (Observed) |
|---|---|---|---|
| 2-Benzotriazolyl-phenol | C₁₂H₉N₃O | 211.0746 | 212.0819 |
| This compound | ¹³C₆C₆H₉N₃O | 217.0947 | 218.1020 |
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹³C NMR, is another indispensable tool for the characterization of ¹³C-labeled compounds. unimi.it While ¹H NMR provides information about the proton environment, ¹³C NMR directly probes the carbon skeleton of the molecule. chemistrysteps.com In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single peak, simplifying spectral interpretation. chemistrysteps.comacs.org The chemical shifts of the carbon atoms in the ¹³C spectrum can confirm the successful incorporation of the ¹³C isotopes into the desired positions within the phenol ring. Furthermore, quantitative ¹³C NMR can be used to determine the degree of isotopic enrichment by comparing the signal intensities of the labeled carbon atoms to any residual unlabeled carbon signals. acs.org
Computational and Theoretical Investigations of 2 Benzotriazolyl Phenol 13c6
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-Benzotriazolyl-phenol-13C6 at the molecular level. These methods provide detailed insights into the molecule's geometry, stability, and spectroscopic characteristics, which are governed by its electronic structure.
Density Functional Theory (DFT) Studies on Conformational Isomers and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies are crucial for identifying the most stable conformational isomers and understanding the factors that govern their relative energies. The primary conformational flexibility in this molecule arises from the rotation around the C-N bond connecting the phenol (B47542) and benzotriazole (B28993) rings.
Theoretical studies on related 2-(2H-benzotriazol-2-yl)phenol (BTP) derivatives have shown that the planarity of the molecule is a key determinant of its stability. A significant feature is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole ring. This interaction introduces a degree of rigidity to the molecule. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can precisely model this hydrogen bond.
The dihedral angle between the benzotriazole and the ¹³C-labeled phenol ring is a critical parameter. A smaller dihedral angle generally indicates a more planar and stable conformation, which is favored by the intramolecular hydrogen bond. Computational models can explore the potential energy surface by systematically varying this dihedral angle to identify local and global energy minima.
Table 1: Calculated Relative Stabilities of this compound Conformational Isomers
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Hydrogen Bond Length (Å) |
|---|---|---|---|
| A (Planar) | 5.8 | 0.00 | 1.85 |
| B (Twisted) | 45.0 | 4.2 | - |
| C (Perpendicular) | 90.0 | 8.5 | - |
This table presents hypothetical DFT calculation results for illustrative purposes.
Ab Initio Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Ab initio calculations, which are based on first principles of quantum mechanics without extensive parameterization, are invaluable for predicting spectroscopic properties. For this compound, these calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, which are essential for experimental characterization.
The isotopic labeling of the phenol ring with ¹³C makes the calculation of ¹³C NMR chemical shifts particularly relevant. Theoretical methods like Gauge-Including Atomic Orbital (GIAO) are commonly employed within a DFT or Hartree-Fock framework to predict NMR shifts. These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared with experimental data to confirm the molecular structure.
Vibrational frequencies calculated using ab initio methods can be correlated with experimental infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes to specific functional groups and motions within the molecule. For instance, the O-H stretching frequency can provide information about the strength of the intramolecular hydrogen bond.
Table 2: Calculated vs. Hypothetical Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Calculated Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| ¹³C1 (C-OH) | 152.5 | 152.1 |
| ¹³C2 (C-N) | 128.9 | 128.5 |
| ¹³C3 | 120.3 | 119.9 |
| ¹³C4 | 129.8 | 129.4 |
| ¹³C5 | 118.7 | 118.3 |
| ¹³C6 | 145.6 | 145.2 |
This table contains hypothetical data for illustrative purposes.
Table 3: Calculated Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (H-bonded) | Phenolic OH | 3250 |
| C-H Stretch (Aromatic) | Phenyl & Benzotriazole | 3050-3100 |
| N=N Stretch | Benzotriazole Ring | 1620 |
| C=C Stretch (Aromatic) | Phenyl & Benzotriazole | 1450-1600 |
This table contains hypothetical data for illustrative purposes.
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with the environment. nih.gov
Solvation Effects and Intermolecular Interactions
The behavior of this compound in a condensed phase is significantly influenced by its interactions with surrounding solvent molecules. MD simulations can model these solvation effects by placing the molecule in a box of explicit solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane) and simulating their movements over time.
Analysis of the simulation trajectories can reveal the structure of the solvation shell and the nature of intermolecular interactions. Radial distribution functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This can highlight hydrogen bonding between the solute and protic solvents or van der Waals interactions with non-polar solvents.
Conformational Landscapes and Rotational Barriers
While quantum chemical calculations identify stable conformers, MD simulations explore the dynamic transitions between them. By simulating the molecule at a given temperature, it is possible to observe rotations around the C-N bond and map the conformational landscape.
Techniques like umbrella sampling or metadynamics can be used in conjunction with MD simulations to calculate the potential of mean force (PMF) along the dihedral angle coordinate. The PMF provides a free energy profile for the rotation, from which the heights of the rotational barriers can be determined. This information is crucial for understanding the molecule's flexibility and the timescale of conformational changes in solution.
Reaction Pathway Modeling for this compound Transformations
Computational methods can be employed to model the potential chemical transformations of this compound. As a benzotriazole UV absorber, its excited-state dynamics and potential photodegradation pathways are of significant interest.
Reaction pathway modeling involves identifying the reactant and product states and then locating the transition state (TS) that connects them on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy, which is a key parameter in determining the reaction rate. Quantum chemical methods, particularly DFT, are well-suited for this purpose.
For a molecule like this compound, hypothetical reaction pathways could include photo-tautomerization, ring-opening of the benzotriazole moiety, or oxidation of the phenol group. Computational modeling can help to assess the feasibility of these pathways by calculating their respective activation barriers, providing insights into the molecule's long-term stability and potential degradation products.
Table 4: Hypothetical Calculated Activation Energies for Transformation Pathways
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Pathway 1 | Excited-State Intra-molecular Proton Transfer | 5.2 |
| Pathway 2 | Photochemical Ring Opening | 25.8 |
| Pathway 3 | Radical-Mediated Oxidation | 18.4 |
This table contains hypothetical data for illustrative purposes.
Transition State Theory and Reaction Coordinate Analysis
Transition state theory (TST) is a fundamental concept in chemical kinetics used to explain the reaction rates of elementary chemical reactions. wikipedia.org It postulates a quasi-equilibrium between the reactants and an activated complex, known as the transition state, which is a specific configuration along the reaction coordinate. wikipedia.org The transition state represents the point of highest potential energy along this path, residing at a saddle point on the potential energy surface. wikipedia.org
In the context of 2-Benzotriazolyl-phenol-¹³C₆, a computational study employing TST would first involve mapping the potential energy surface for a reaction of interest. This could include processes such as its formation, degradation, or interaction with other molecules. The reaction coordinate, a geometric parameter that changes during the conversion of reactants to products, would be defined. By calculating the energy of the system at various points along this coordinate, a reaction profile can be generated, identifying the energy of the reactants, products, and the transition state.
The primary goal of this analysis would be to determine the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. Quantum chemical calculations would be employed to optimize the geometries of the reactant, product, and transition state molecules and to calculate their respective energies.
Hypothetical Reaction Coordinate Analysis Data for a Reaction of 2-Benzotriazolyl-phenol-¹³C₆
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants | 0 | Initial bond lengths and angles |
| Transition State | [Value] | Stretched/forming bonds, specific bond angles |
| Products | [Value] | Final bond lengths and angles |
Note: The values in this table are hypothetical and would need to be determined through actual quantum chemical calculations.
Isotopic Kinetic Effects in Reaction Mechanisms
The substitution of an atom with its heavier isotope, such as ¹²C with ¹³C in 2-Benzotriazolyl-phenol-¹³C₆, can lead to a change in the reaction rate. This phenomenon is known as the kinetic isotope effect (KIE). The KIE is a powerful tool for elucidating reaction mechanisms, as it provides information about bond breaking or forming at the labeled position in the rate-determining step of a reaction.
The origin of the KIE lies in the difference in the zero-point vibrational energies (ZPVE) of the isotopologues. The bond to the heavier isotope is stronger and has a lower ZPVE. If this bond is broken or significantly weakened in the transition state, it will require more energy to reach the transition state for the heavier isotopologue, resulting in a slower reaction rate. This is referred to as a "normal" KIE (k_light / k_heavy > 1). Conversely, an "inverse" KIE (k_light / k_heavy < 1) can occur under certain circumstances, such as when a bond becomes stiffer in the transition state.
For 2-Benzotriazolyl-phenol-¹³C₆, computational studies would involve calculating the vibrational frequencies for both the ¹²C and ¹³C₆ isotopologues in the reactant and transition states. From these frequencies, the ZPVEs can be determined, and the KIE can be predicted using the following equation:
KIE = (k_light / k_heavy) = exp[-(ZPVE_light - ZPVE_heavy)_reactant - (ZPVE_light - ZPVE_heavy)_transition state] / (k_B * T)
Where k_B is the Boltzmann constant and T is the temperature.
Predicted Kinetic Isotope Effects for a Hypothetical Reaction of 2-Benzotriazolyl-phenol-¹³C₆
| Reaction Type | Predicted KIE (k_H / k_D) | Implication for Mechanism |
| C-H bond cleavage at the phenolic ring | > 1 (Normal) | C-H bond is broken in the rate-determining step. |
| Aromatic substitution | ~ 1 | The labeled carbon is not involved in bond changes in the rate-determining step. |
| Decarboxylation | > 1 (Normal) | C-C bond involving the labeled carbon is broken in the rate-determining step. |
Note: This table presents hypothetical scenarios and the magnitude of the KIE would depend on the specific reaction mechanism.
Application of 2 Benzotriazolyl Phenol 13c6 in Mechanistic and Degradation Pathway Studies
Elucidation of Photodegradation Mechanisms of Benzotriazole (B28993) Derivatives using Isotopic Tracers
The use of ¹³C-labeled benzotriazole derivatives provides significant advantages in studying their photodegradation, the process by which light energy breaks down chemical compounds. Benzotriazoles are known to be susceptible to photolysis, although the reaction can be slow under natural sunlight. researchgate.net Isotopic tracers enable precise tracking of the parent compound's transformation, even at low environmental concentrations.
Investigation of Environmental Factors Influencing Photodegradation KineticsThe rate at which benzotriazole derivatives photodegrade is influenced by numerous environmental factors. Using ¹³C-labeled compounds allows for precise kinetic studies under various controlled conditions, as the labeled molecule can be accurately quantified without interference from background organic matter. Key factors investigated include:
pH: The pH of the water can affect the chemical form of the benzotriazole derivative (protonated vs. deprotonated), which in turn influences its light absorption properties and reaction rates. mdpi.com For 1H-benzotriazole, the degradation rate was observed to be highest at a pH of 11, where the deprotonated form is prevalent. mdpi.com
Photosensitizers: Natural substances in water, such as chromophoric dissolved organic matter (CDOM), can act as photosensitizers. csic.es These substances absorb light and transfer the energy to the pollutant or to oxygen, generating reactive species that accelerate degradation. mdpi.comcsic.es Studies have demonstrated that photosensitizers like riboflavin can significantly enhance the photodegradation of benzotriazole UV-stabilizers. csic.es
Irradiation Intensity: The intensity and wavelength of light are fundamental drivers of photolysis. researchgate.net Kinetic studies using labeled compounds can quantify the relationship between light intensity and the rate of degradation, helping to predict the compound's persistence in different geographic locations and water depths.
| Environmental Factor | Influence on Photodegradation Kinetics | Example Research Finding |
|---|---|---|
| Solution pH | Affects the chemical speciation and reactivity of the benzotriazole derivative. | The deprotonated form of 1H-benzotriazole, prevalent at pH 11, is oxidized faster than the protonated form. mdpi.com |
| Dissolved Organic Matter (DOM) | Can act as a photosensitizer, producing reactive species that accelerate degradation. | CDOM can absorb solar radiation and generate intermediates that react with benzotriazoles. csic.es |
| Irradiation Source & Intensity | Directly controls the rate of photolytic reactions. | The removal of 1H-benzotriazole is faster with increased chlorine dosage under UV-A irradiation. researchgate.net |
Biodegradation Pathway Investigations using ¹³C-Labeled Compounds
Biodegradation is a key process for the removal of benzotriazoles in environments like wastewater treatment plants and soils. colorado.edu Using ¹³C-labeled compounds like 2-Benzotriazolyl-phenol-¹³C₆ is a powerful technique for studying these microbial processes, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.gov This approach allows researchers to trace the path of the carbon atoms from the pollutant into microbial cells and their metabolic networks. nih.govnih.gov
Characterization of Microbial Degradation Pathways in Environmental SystemsStudies using isotopic labeling and advanced analytical methods have been crucial in mapping the aerobic biodegradation pathways of benzotriazoles in systems like activated sludge.nih.govresearchgate.netResearch has shown that a common initial step is aromatic monohydroxylation.nih.govresearchgate.net
Key transformation pathways and products identified in studies of benzotriazole derivatives include:
Hydroxylation: The addition of a hydroxyl (-OH) group to the benzene (B151609) ring is a predominant initial step. nih.gov Major transformation products identified for 1H-benzotriazole include 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole. nih.govresearchgate.net
Oxidation of Alkyl Groups: For methylated benzotriazoles, the methyl group can be oxidized to a carboxylic acid. For example, 5-methyl-1H-benzotriazole is transformed into 1H-benzotriazole-5-carboxylic acid. nih.govresearchgate.net
Alkylation: The addition of alkyl groups has also been observed as a possible reaction pathway. nih.govresearchgate.net
| Parent Compound | Biodegradation Pathway | Identified Transformation Product | Significance |
|---|---|---|---|
| 1H-Benzotriazole | Aromatic Monohydroxylation | 4-hydroxy-1H-benzotriazole, 5-hydroxy-1H-benzotriazole | Major initial degradation step in activated sludge. nih.govresearchgate.net |
| 5-Methyl-1H-benzotriazole | Methyl Group Oxidation | 1H-benzotriazole-5-carboxylic acid | Shows oxidation of side chains as a key pathway. nih.govresearchgate.net |
| Benzotriazoles (general) | Alkylation, Oxidation | Various hydroxylated and alkylated derivatives | Indicates a broad range of possible co-metabolic processes. nih.govresearchgate.net |
Advanced Oxidation Processes (AOPs) for Benzotriazole Derivative Transformation Mechanisms
Advanced Oxidation Processes (AOPs) are water treatment technologies designed to degrade recalcitrant organic pollutants by utilizing highly reactive radicals, most notably the hydroxyl radical (•OH). nih.govresearchgate.net AOPs are considered an effective method for removing benzotriazoles from water. nih.gov Using ¹³C-labeled benzotriazoles in AOP studies helps to confirm reaction mechanisms and identify the full suite of transformation products, from initial intermediates to fully mineralized end-products.
The degradation of benzotriazoles by •OH-based AOPs involves a series of reactions. nih.gov Theoretical and experimental studies on 1H-benzotriazole have shown that the process begins with •OH addition reactions. nih.gov The subsequent steps can lead to the formation of various hydroxylated intermediates and eventual ring cleavage. nih.govrsc.org
Identified transformation products in the AOP-driven degradation of 1H-benzotriazole include:
Hydroxylated Intermediates: Products such as 4-hydroxy-benzotriazole and 7-hydroxy-1H-benzotriazole are formed. nih.gov
Dihydroxylated and Dione Products: Further oxidation can lead to the formation of 4,7-dihydroxy-1H-benzotriazole and 4,7-dione-1H-benzotriazole. nih.gov
Ring-Cleavage Products: Ultimately, the benzotriazole structure is broken down, leading to the formation of compounds like 1,2,3-triazole-4,5-dicarboxylic acid, indicating the cleavage of the benzene ring. nih.gov
The use of 2-Benzotriazolyl-phenol-¹³C₆ would allow researchers to trace the ¹³C atoms through this entire sequence, confirming that the identified products originate from the parent compound and helping to assess the efficiency of the AOP in achieving complete mineralization.
| Advanced Oxidation Process (AOP) | Primary Reactive Species | Application to Benzotriazoles |
|---|---|---|
| UV/Chlorination | Hydroxyl Radicals (•OH), Reactive Chlorine Species | Demonstrated a synergistic effect on the removal of 1H-benzotriazole. researchgate.net |
| UV/Peracetic Acid (PAA) | Hydroxyl Radicals (•OH), Carbon-centered Radicals | Effectively degrades benzotriazole through hydroxylation and ring-opening pathways. rsc.org |
| Sulfate (B86663) Radical-Based AOPs (SR-AOPs) | Sulfate Radicals (SO₄•⁻) | Can effectively mineralize 1H-benzotriazole. researchgate.net |
| Photo-Fenton | Hydroxyl Radicals (•OH) | A highly efficient process for degrading organic pollutants in wastewater. researchgate.net |
Mechanistic Studies of Hydroxyl Radical Reactions
Hydroxyl radicals (•OH) are highly reactive species that play a significant role in the atmospheric and aquatic degradation of organic pollutants. Studies involving 2-Benzotriazolyl-phenol-13C6 help to unravel the intricate mechanisms of these reactions. By exposing the labeled compound to hydroxyl radicals, researchers can track the formation of various intermediates and final products. The carbon-13 label ensures that the observed products originate from the parent compound, avoiding ambiguity from other potential sources in the reaction matrix.
Theoretical studies on the reaction of phenol (B47542) with hydroxyl radicals suggest that the reaction can proceed through different pathways, including addition to the aromatic ring and hydrogen abstraction. The presence of the benzotriazolyl group influences the electron density of the phenol ring, thereby affecting the preferred sites of hydroxyl radical attack. The use of this compound in experimental setups allows for the verification of these theoretical models by identifying the specific hydroxylated and ring-opened products formed.
Interactive Data Table: Hypothetical Transformation Products of this compound in a Hydroxyl Radical Reaction Study
| Transformation Product | Molecular Formula | m/z (Mass-to-Charge Ratio) | Proposed Formation Pathway |
| Hydroxylated this compound | ¹³C₆C₆H₇N₃O₂ | [M+H]⁺ = 228.08 | Addition of a hydroxyl radical to the phenol ring |
| Dihydroxylated this compound | ¹³C₆C₆H₈N₃O₃ | [M+H]⁺ = 244.08 | Further hydroxylation of the phenol ring |
| Ring-cleavage product 1 | ¹³C₄C₄H₅N₃O₃ | [M+H]⁺ = 184.05 | Oxidative cleavage of the phenol ring |
| Ring-cleavage product 2 | ¹³C₂C₂H₃N₃O₂ | [M+H]⁺ = 114.03 | Further degradation of ring-cleavage products |
Ozonation and Chlorination Transformation Pathways
Ozonation and chlorination are common water treatment processes that can lead to the transformation of organic contaminants. The application of this compound in studies simulating these treatment processes is crucial for identifying the resulting transformation products. The isotopic label aids in distinguishing the degradation products of the target compound from the complex matrix of disinfection byproducts.
During ozonation, the ozone molecule can directly react with the phenol moiety or generate hydroxyl radicals that subsequently attack the compound. Research on similar phenolic compounds has shown that ozonation can lead to the formation of hydroxylated derivatives and ring-cleavage products such as smaller carboxylic acids. Chlorination can result in the formation of chlorinated derivatives of the parent compound, which can sometimes be more toxic than the original substance. By using this compound, researchers can definitively identify and quantify these transformation products, providing valuable data for assessing the effectiveness and potential risks of water treatment processes.
Sorption and Environmental Partitioning Mechanism Studies
Understanding how 2-Benzotriazolyl-phenol and its transformation products move and distribute in the environment is essential for assessing their potential impact. The use of this compound in sorption and partitioning studies provides a powerful method to trace its behavior in different environmental compartments.
Isotopic Tracing of Compound Movement and Distribution in Complex Environmental Matrices
The stable isotope label in this compound allows for its precise tracking in complex environmental matrices such as soil, sediment, and water. By introducing a known amount of the labeled compound into a system, scientists can monitor its movement between the solid and aqueous phases over time. This provides direct evidence of its partitioning behavior and helps in determining key environmental fate parameters like the organic carbon-water partitioning coefficient (Koc).
Role of Organic Matter and Sediment Interactions in Adsorption/Desorption Processes
The sorption of organic compounds to soil and sediment is largely influenced by the quantity and quality of organic matter present. Studies have shown that for benzotriazoles, sorption is a key process that affects their mobility and bioavailability. The use of this compound in batch sorption experiments with different types of soil and sediment allows for a detailed investigation of these interactions.
By analyzing the concentration of the labeled compound in both the aqueous and solid phases at equilibrium, researchers can determine the sorption coefficients. Furthermore, desorption experiments using the labeled compound can reveal the reversibility of the sorption process, indicating whether the compound is permanently bound to the solid matrix or can be released back into the water phase. These studies are critical for developing accurate models to predict the environmental fate and transport of 2-Benzotriazolyl-phenols.
Interactive Data Table: Hypothetical Sorption Coefficients of this compound in Different Environmental Matrices
| Environmental Matrix | Organic Carbon Content (%) | Sorption Coefficient (Kd) (L/kg) | Organic Carbon-Normalized Sorption Coefficient (Koc) (L/kg) |
| Sandy Soil | 0.5 | 15 | 3000 |
| Loam Soil | 2.0 | 80 | 4000 |
| River Sediment | 1.5 | 65 | 4333 |
| Lake Sediment | 3.0 | 150 | 5000 |
Future Directions and Emerging Research Avenues for 2 Benzotriazolyl Phenol 13c6 Research
Integration with Multi-Omics Approaches in Environmental Systems Biology Research
The integration of 2-Benzotriazolyl-phenol-13C6 into multi-omics workflows is poised to revolutionize our understanding of its toxicological and metabolic fate in organisms. Systems biology, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the biological response to environmental stressors. The use of a 13C-labeled compound allows for the precise tracking of the contaminant and its transformation products through complex metabolic networks. nih.govacs.org
In a typical study, an organism or ecosystem model would be exposed to this compound. Subsequent analysis using high-resolution mass spectrometry (HRMS) can distinguish between metabolites derived from the contaminant (containing the 13C label) and the organism's natural metabolome. researchgate.netacs.org This stable isotope-assisted metabolomics approach eliminates ambiguity in identifying transformation products and provides clear evidence of uptake and metabolic processing. nih.govacs.org By correlating the identified labeled metabolites with changes in gene expression (transcriptomics) and protein abundance (proteomics), researchers can construct detailed adverse outcome pathways (AOPs), linking molecular initiating events to adverse effects at the whole-organism level.
Table 1: Hypothetical Multi-Omics Data Integration in a Fish Exposure Study with this compound
| Omics Layer | Potential Finding | Implication |
|---|---|---|
| Metabolomics | Identification of 13C-labeled glucuronide and sulfate (B86663) conjugates of the parent compound in liver tissue. | Demonstrates Phase II metabolism and detoxification pathways. |
| Transcriptomics | Upregulation of genes encoding cytochrome P450 and UDP-glucuronosyltransferase enzymes. | Indicates the activation of xenobiotic metabolism pathways in response to exposure. |
| Proteomics | Increased abundance of stress-response proteins (e.g., heat shock proteins) and antioxidant enzymes. | Suggests the induction of cellular stress and oxidative damage. |
Development of Novel Isotopic Labeling Strategies and Applications
The synthesis of this compound, where the six carbon atoms of the phenol (B47542) ring are replaced with 13C, is a prime example of an isotopic labeling strategy. Future research will likely focus on developing novel labeling patterns to answer more specific questions about its environmental transformation. For instance, labeling different parts of the molecule (e.g., the benzotriazole (B28993) ring versus the phenol ring) could help elucidate which part of the molecule is more susceptible to degradation under various conditions, such as photodegradation or microbial action.
These labeled compounds are invaluable as internal standards for accurate quantification in complex environmental matrices like sediment, water, and biota. alfa-chemistry.com The use of stable isotope-labeled standards is the gold standard in quantitative mass spectrometry, allowing for the correction of matrix effects and variations in instrument response. Furthermore, the development of cost-effective synthesis routes for 13C-labeled contaminants is crucial for their wider application in environmental monitoring and research. acs.org
Advancements in In Situ Mechanistic Probing Techniques Utilizing Labeled Compounds
A significant challenge in environmental science is translating laboratory findings to real-world ecosystems. Isotope-labeled compounds like this compound are key to enabling in situ studies of contaminant fate. One promising technique is the use of passive sampling devices or "biotraps" amended with the labeled compound. nih.gov These devices can be deployed directly into a contaminated environment, such as a river or a wastewater treatment effluent stream.
Over time, indigenous microorganisms will colonize the sampler and metabolize the 13C-labeled compound. nih.gov By analyzing the microbial biomass that develops on the sampler for the incorporation of 13C into cellular components like phospholipid fatty acids (PLFAs), scientists can gain unequivocal proof of biodegradation occurring under actual field conditions. nih.gov This approach overcomes the limitations of lab-based microcosm studies, which may not accurately reflect the complex interplay of physical, chemical, and biological factors in the environment. Compound-specific isotope analysis (CSIA) of the residual contaminant can also reveal the extent of degradation based on the isotopic fractionation that occurs during biochemical reactions. epa.govnih.gov
Table 2: Potential Data from an In Situ Biotrap Experiment
| Analysis | Measurement | Interpretation |
|---|---|---|
| PLFA Analysis | Significant enrichment of 13C in specific microbial fatty acids. | Confirms biodegradation and incorporation of carbon from 2-Benzotriazolyl-phenol into microbial biomass. nih.gov |
| CSIA of Residual Compound | Increase in the δ13C value of the remaining 2-Benzotriazolyl-phenol. | Indicates preferential degradation of the lighter 12C isotope, providing evidence of transformation processes. epa.gov |
| Metabolite Identification | Detection of 13C-labeled transformation products in the sampler. | Identifies the specific breakdown products formed by the native microbial community. |
Interdisciplinary Research on Emerging Contaminants and Their Environmental Transformations
The study of emerging contaminants like benzotriazole UV stabilizers (BUVSs) is inherently interdisciplinary. nih.gov this compound serves as a powerful tool to bridge research across analytical chemistry, environmental toxicology, microbiology, and ecosystem science. These compounds are known to be persistent, bioaccumulative, and toxic, making a comprehensive understanding of their environmental behavior essential. figshare.comacs.orgnih.gov
Future interdisciplinary projects will use this compound to conduct fate modeling studies. By tracing the labeled compound from its source (e.g., wastewater effluent) through various environmental compartments (water, sediment, biota), researchers can develop more accurate models of its transport, partitioning, and transformation. nih.govresearchgate.net This allows for better environmental risk assessments and can inform regulatory decisions. Such studies are critical for understanding the complete lifecycle of these contaminants, including the formation of potentially more toxic transformation products, and for developing effective strategies to mitigate their environmental impact. nih.gov
Q & A
Q. What are the key considerations for synthesizing 2-Benzotriazolyl-phenol-¹³C₆ with isotopic purity, and how can contamination be minimized?
Methodological Answer:
- Use palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., argon) to ensure isotopic integrity .
- Employ recrystallization from ethanol or THF/Et₃N mixtures to isolate the product, followed by silica gel chromatography for purification .
- Monitor isotopic purity via ¹³C NMR and high-resolution mass spectrometry (HRMS), referencing standards from the NIST Chemistry WebBook .
Q. How can researchers validate the structural integrity of 2-Benzotriazolyl-phenol-¹³C₆ after synthesis?
Methodological Answer:
- Combine single-crystal X-ray diffraction (SC-XRD) to confirm crystallographic structure (e.g., CCDC 1850211/1850212) with IR spectroscopy to verify functional groups (e.g., benzotriazole ring vibrations) .
- Cross-validate using ¹H/¹³C NMR to ensure isotopic labeling at specified positions and absence of side products .
Q. What experimental designs are suitable for studying the photostabilizing effects of 2-Benzotriazolyl-phenol-¹³C₆ in polymer matrices?
Methodological Answer:
- Use a pre-test/post-test control group design to compare UV degradation rates in treated vs. untreated polymers .
- Apply factorial design to test interactions between variables (e.g., concentration, polymer type, and exposure time) .
Advanced Research Questions
Q. How can isotopic labeling (¹³C₆) elucidate degradation pathways of 2-Benzotriazolyl-phenol in environmental systems?
Q. What methodologies resolve contradictions in reported UV absorption spectra of benzotriazole derivatives?
Methodological Answer:
- Perform systematic error analysis by replicating experiments under controlled conditions (e.g., solvent polarity, pH) .
- Use multivariate regression to isolate variables affecting spectral shifts, referencing NIST’s IR database for baseline comparisons .
- Integrate computational UV-Vis simulations (e.g., TD-DFT) to correlate experimental and theoretical spectra .
Q. How can researchers optimize reaction yields for 2-Benzotriazolyl-phenol-¹³C₆ derivatives using computational tools?
Methodological Answer:
Q. What strategies ensure reproducibility in studies involving 2-Benzotriazolyl-phenol-¹³C₆’s antioxidant mechanisms?
Methodological Answer:
- Adopt standardized protocols for oxygen radical absorbance capacity (ORAC) assays, including internal controls (e.g., Trolox) .
- Document all procedural details (e.g., argon purging steps, reagent purity) to align with FAIR data principles .
- Use blinded data analysis to minimize bias in interpreting radical scavenging kinetics .
Methodological Framework Integration
Q. How should a theoretical framework guide mechanistic studies of 2-Benzotriazolyl-phenol-¹³C₆’s thermal stability?
Methodological Answer:
Q. What mixed-methods approaches are effective for studying synergistic effects in multi-component stabilizer systems?
Methodological Answer:
- Use factorial design to test interactions between 2-Benzotriazolyl-phenol-¹³C₆ and co-additives (e.g., hindered amine light stabilizers) .
- Pair accelerated aging tests with chemometric analysis (e.g., PCA) to deconvolute synergistic vs. antagonistic effects .
Data Analysis & Validation
Q. How can researchers address discrepancies in quantifying 2-Benzotriazolyl-phenol-¹³C₆ via HPLC under varying matrix conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
